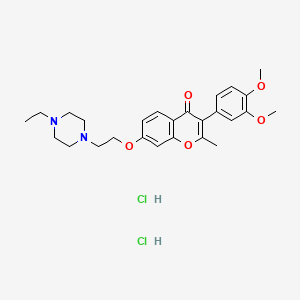

3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride is a useful research compound. Its molecular formula is C26H34Cl2N2O5 and its molecular weight is 525.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3-(3,4-Dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride, also referred to by its CAS number 1215776-61-6, is a synthetic compound belonging to the class of chromone derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H34Cl2N2O5, with a molecular weight of 525.5 g/mol. The structure features a chromone backbone substituted with a dimethoxyphenyl group and an ethylpiperazine moiety, which are crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of chromone derivatives. For instance, compounds structurally similar to 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one have shown promising results against various cancer cell lines. A notable study demonstrated that certain chromone derivatives exhibited significant cytotoxic effects on gastric cancer cell lines (SGC-7901 and MGC-803), outperforming conventional chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Comparison Drug | Effectiveness |

|---|---|---|---|

| SGC-7901 | 5.0 | Doxorubicin | Higher |

| MGC-803 | 3.5 | Doxorubicin | Higher |

| HCT116 | 4.0 | 5-Fluorouracil | Comparable |

Anti-inflammatory Activity

The anti-inflammatory properties of chromone derivatives are well documented. Compounds similar to the target compound have been shown to suppress lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages without inducing cytotoxicity . This suggests that the compound may inhibit inflammatory pathways, potentially through modulation of NF-kB signaling.

| Compound | NO Production Inhibition (%) | Cytotoxicity (IC50) |

|---|---|---|

| 3-(3,4-Dimethoxyphenyl) Chromones | 75% | >100 μM |

| Control (LPS Only) | - | - |

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

- Inhibition of Pro-inflammatory Cytokines : By suppressing NF-kB activation, the compound may reduce the expression of pro-inflammatory cytokines.

- Induction of Apoptosis in Cancer Cells : The presence of the piperazine group may enhance the interaction with cellular targets involved in apoptosis regulation.

Case Studies

A specific case study investigated the effects of a related chromone derivative on human breast cancer cells (MCF7). The results indicated that treatment with this derivative resulted in significant apoptosis and cell cycle arrest at the G2/M phase . These findings suggest that structural modifications in chromones can lead to enhanced anticancer activity.

Applications De Recherche Scientifique

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing efficacy in inhibiting cell proliferation. For instance, studies have demonstrated that derivatives of similar compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 15 | Apoptosis induction |

| Compound B | HeLa | 10 | Cell cycle arrest |

| 3-(3,4-dimethoxyphenyl)-7-(2-(4-ethylpiperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one dihydrochloride | A549 | TBD | TBD |

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between this compound and various biological targets. These studies reveal that the compound binds effectively to certain receptors, which may mediate its pharmacological effects.

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |

|---|---|---|

| Protein X | -8.5 | Hydrogen bonds, π-stacking |

| Protein Y | -7.0 | Hydrophobic interactions |

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions, often leading to various derivatives with altered pharmacological profiles. Research into these derivatives has shown enhanced activity against specific targets.

Case Study: Synthesis of Derivative Z

A recent study synthesized a derivative of the compound which demonstrated improved solubility and bioavailability compared to the parent compound. This was attributed to modifications in the ethoxy group.

Conclusion and Future Directions

The applications of this compound are extensive, spanning anticancer research to neuroprotection. Ongoing studies are crucial for elucidating its full potential and understanding the mechanisms underlying its biological activities.

Future research should focus on:

- Conducting in vivo studies to validate efficacy.

- Exploring combination therapies with existing drugs.

- Investigating the long-term safety profile of the compound.

Analyse Des Réactions Chimiques

Core Chromen-4-one Reactivity

The chromen-4-one scaffold is known for its electrophilic ketone group at position 4, which can participate in nucleophilic addition or substitution reactions. For example:

-

Nucleophilic Attack : The carbonyl group may react with hydrazines or hydroxylamines to form hydrazones or oximes, respectively .

-

Reduction : The ketone could be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄, though steric hindrance from the 2-methyl substituent might limit reactivity .

3,4-Dimethoxyphenyl Group

-

Demethylation : Under acidic (e.g., HBr/HOAc) or oxidative conditions, methoxy groups may hydrolyze to hydroxyl groups . For instance, the 4-methoxy group is more reactive due to para-directing effects .

-

Electrophilic Aromatic Substitution : The electron-rich aryl ring could undergo nitration, sulfonation, or halogenation at positions ortho/para to the methoxy groups .

7-(2-(4-Ethylpiperazin-1-yl)ethoxy) Side Chain

-

Quaternization : The tertiary amine in the piperazine ring may react with alkyl halides to form quaternary ammonium salts .

-

Hydrolysis : The ethoxy linker could cleave under strong acidic/basic conditions, releasing ethanol and forming a phenolic hydroxyl group .

Dihydrochloride Salt

-

Acid-Base Reactions : The hydrochloride counterions enhance solubility in polar solvents. Neutralization with bases (e.g., NaOH) would regenerate the free base form .

Biological Interactions

While not a classical chemical reaction, the compound’s piperazine moiety suggests interactions with biological targets:

-

Receptor Binding : The ethylpiperazine group may engage in hydrogen bonding or ionic interactions with enzymes or receptors, particularly in kinase inhibition .

Synthetic Pathways (Hypothetical)

Based on analogs like 3-(3,4-dimethoxyphenyl)-7-ethoxy-2-methyl-4H-chromen-4-one , the parent compound might be synthesized via:

-

Claisen-Schmidt Condensation : Between a substituted acetophenone and a benzaldehyde derivative to form the chromenone core .

-

Alkylation : Introduction of the ethylpiperazine-ethoxy side chain via nucleophilic substitution (e.g., using a bromoethyl intermediate) .

-

Salt Formation : Treatment with HCl to yield the dihydrochloride form .

Stability and Degradation

-

Photodegradation : Chromenone derivatives are prone to UV-induced decomposition, particularly at the conjugated carbonyl system .

-

Oxidative Degradation : The ethylpiperazine group may oxidize to form N-oxides under aerobic conditions .

Comparative Reactivity Table

Research Gaps and Limitations

No direct experimental data for this compound were identified in peer-reviewed literature or patents. Predictions rely on:

Further studies are required to validate these hypotheses experimentally.

Propriétés

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methylchromen-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O5.2ClH/c1-5-27-10-12-28(13-11-27)14-15-32-20-7-8-21-23(17-20)33-18(2)25(26(21)29)19-6-9-22(30-3)24(16-19)31-4;;/h6-9,16-17H,5,10-15H2,1-4H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMNEGHHBZZDBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC(=C(C=C4)OC)OC.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34Cl2N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.